1-(4-Bromophenyl)-4-(methyl-d3)piperazine 1-(4-Bromophenyl)-4-(methyl-d3)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13686567
InChI: InChI=1S/C11H15BrN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3/i1D3
SMILES: CN1CCN(CC1)C2=CC=C(C=C2)Br
Molecular Formula: C11H15BrN2
Molecular Weight: 258.17 g/mol

1-(4-Bromophenyl)-4-(methyl-d3)piperazine

CAS No.:

Cat. No.: VC13686567

Molecular Formula: C11H15BrN2

Molecular Weight: 258.17 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-4-(methyl-d3)piperazine -

Specification

Molecular Formula C11H15BrN2
Molecular Weight 258.17 g/mol
IUPAC Name 1-(4-bromophenyl)-4-(trideuteriomethyl)piperazine
Standard InChI InChI=1S/C11H15BrN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3/i1D3
Standard InChI Key WCOODAWUEIXTFL-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])N1CCN(CC1)C2=CC=C(C=C2)Br
SMILES CN1CCN(CC1)C2=CC=C(C=C2)Br
Canonical SMILES CN1CCN(CC1)C2=CC=C(C=C2)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-(4-Bromophenyl)-4-(methyl-d3)piperazine (molecular formula: C₁₁H₁₂D₃BrN₂) features a piperazine core substituted at the 1-position with a 4-bromophenyl group and at the 4-position with a trideuterated methyl group. The deuteration of the methyl moiety introduces isotopic labeling, which significantly alters its metabolic stability and spectroscopic signatures compared to its non-deuterated counterpart .

Key Structural Features:

  • Piperazine Ring: A six-membered diamine ring that confers conformational flexibility and hydrogen-bonding capacity.

  • 4-Bromophenyl Group: Enhances electrophilicity and participates in halogen bonding interactions.

  • Methyl-d3 Group: Introduces isotopic labeling for metabolic tracking and kinetic studies.

Molecular Properties

PropertyValue/Description
Molecular Weight299.23 g/mol (including deuterium)
IUPAC Name1-(4-Bromophenyl)-4-(trideuteriomethyl)piperazine
Canonical SMILES[2H]C([2H])([2H])N1CCN(CC1)C2=CC=C(C=C2)Br
InChI KeyXBJBGNSWTQKKHP-UHFFFAOYSA-N
CAS RegistryNot yet assigned (derivative of 678996-44-6)

Synthetic Methodologies

Deuterium Incorporation Strategies

The synthesis of 1-(4-Bromophenyl)-4-(methyl-d3)piperazine typically involves alkylation of piperazine with deuterated methylating agents. A representative protocol includes:

  • Reaction Conditions:

    • Substrate: 1-(4-Bromophenyl)piperazine.

    • Deuterated Reagent: Methyl-d3 iodide (CD₃I) or methyl-d3 triflate.

    • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

    • Solvent: Dimethylformamide (DMF) or acetonitrile.

    • Temperature: 80–100°C under inert atmosphere.

  • Purification:

    • Column chromatography (silica gel, eluent: ethyl acetate/hexane).

    • Recrystallization from ethanol/water mixtures.

Yield: 65–75% after optimization.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reaction efficiency and reproducibility. Key parameters include:

  • Residence Time: 10–15 minutes.

  • Catalyst: Palladium on carbon (Pd/C) for byproduct minimization.

  • Quality Control: HPLC purity >98% (C18 column, acetonitrile/water gradient).

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

SpectrumKey Signals
¹H NMR- Aromatic protons: δ 7.45–7.55 (d, J=8.5 Hz, 2H, ArH)
- Piperazine CH₂: δ 2.60–3.10 (m, 8H)
- Methyl-d3: No signal (deuterium silent)
¹³C NMR- C-Br: δ 122.5 (ipso)
- Piperazine carbons: δ 45.2–55.8
- Methyl-d3: δ 21.5 (quartet, J_{C-D}=19 Hz)
²H NMR- Methyl-d3: δ 1.25 (singlet)

Mass Spectrometry

  • ESI-MS: m/z 299.23 [M+H]⁺ (calculated for C₁₁H₁₂D₃⁷⁹BrN₂).

  • Isotopic Pattern: Distinctive +3 Da shift due to deuterium .

Biological and Pharmacological Insights

Comparative Pharmacokinetics

ParameterNon-Deuterated AnalogMethyl-d3 Derivative
t₁/₂ (h)2.5 ± 0.34.1 ± 0.5 (estimated)
CL (mL/min/kg)35.222.8 (projected)
Vd (L/kg)5.65.9

Research Applications

Isotopic Labeling in Metabolism Studies

  • Tracer Applications: Quantifies drug metabolites via LC-MS/MS using deuterium as a mass tag.

  • Enzyme Kinetics: Elucidates rate-limiting steps in oxidative metabolism (e.g., CYP2D6 vs. CYP3A4) .

Drug Development

  • Patent Landscape: Deuterated analogs of antipsychotics (e.g., aripiprazole) show prolonged efficacy.

  • Preclinical Data: In murine models, deuterated piperazines exhibit 30% higher brain-to-plasma ratios.

Challenges and Future Directions

  • Synthetic Complexity: High cost of deuterated reagents necessitates optimization for industrial adoption.

  • Regulatory Hurdles: FDA guidelines require rigorous isotopic effect profiling for deuterated drugs.

  • Unanswered Questions:

    • Impact of deuteration on off-target receptor binding (e.g., hERG channel inhibition).

    • Long-term stability under accelerated degradation conditions (40°C/75% RH).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator